molecular formula C13H8Cl3NO B2781622 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol CAS No. 75854-17-0

4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol

Cat. No.: B2781622
CAS No.: 75854-17-0
M. Wt: 300.56
InChI Key: ZJAJBOGHAGUOHU-REZTVBANSA-N
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Description

“4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8Cl3NO and a molecular weight of 300.57 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C13H8Cl3NO . Further structural analysis would require more specific spectroscopic data.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 300.57 and a molecular formula of C13H8Cl3NO . More specific properties such as melting point, solubility, and spectral data would require additional information.

Scientific Research Applications

Synthesis and Characterization

Research into 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol and its derivatives has focused on their synthesis, crystal structure, characterization, and computational study to understand their optoelectronic properties and bioactivity. These compounds have been explored for their potential inhibition properties against crucial proteins of SARS-CoV-2, demonstrating significant interaction energy values, suggesting their potential as therapeutic agents (Ashfaq et al., 2022).

Environmental Applications

The compound has also been studied in the context of environmental science, where its presence in water and industrial effluents has been examined. Techniques like polymeric liquid-solid extraction cartridges have been utilized for the determination of phenolic compounds, including this compound, highlighting the importance of monitoring and managing these compounds in environmental matrices (Castillo et al., 1997).

Optical and Electronic Properties

Further studies have delved into the solvatochromism of nitro-substituted derivatives and their use as probes for investigating solvent mixtures, demonstrating their versatility in chemical sensing and molecular interaction studies (Nandi et al., 2012). This research showcases the compound's application in developing advanced materials with potential optoelectronic applications.

Bioactivity and Antimicrobial Studies

The bioactivity of novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been characterized, with investigations into their biological activity suggesting their potential in medical and pharmaceutical fields (Palreddy et al., 2015).

Sensing and Detection

Research has also focused on the design and synthesis of receptors based on derivatives of this compound for the detection of hydrogen carbonate anions, indicating the compound's utility in developing chemosensors for environmental and biological analysis (Naderi et al., 2019).

Future Directions

The future directions for research on “4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activity. For instance, Schiff base metal complexes have shown a diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties . These areas could be potential avenues for future research.

Properties

IUPAC Name

4-chloro-2-[(3,4-dichlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJBOGHAGUOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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